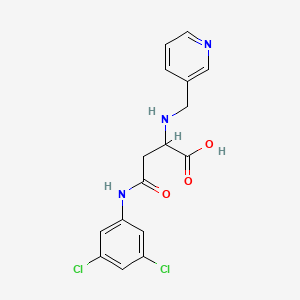

4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Description

Properties

IUPAC Name |

4-(3,5-dichloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O3/c17-11-4-12(18)6-13(5-11)21-15(22)7-14(16(23)24)20-9-10-2-1-3-19-8-10/h1-6,8,14,20H,7,9H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYFPECKAVBZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, with the CAS number 1098635-95-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅Cl₂N₃O₃ |

| Molecular Weight | 368.2 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing pathways associated with cancer and other diseases. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in tumor progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Sayed et al. (2019) demonstrated that the compound had notable cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A431 | <10 |

| HT29 | <15 |

| HepG2 | <20 |

The structure-activity relationship (SAR) analysis revealed that the presence of the dichlorophenyl moiety is crucial for its anticancer efficacy, as it enhances binding affinity to target proteins involved in cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. A recent investigation highlighted its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.50 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

- In Silico Studies : A study focused on the in silico evaluation of the compound's interaction with LAT1 transporter proteins, indicating potential as a radiotheranostic agent for cancer treatment. The binding affinity was calculated using molecular docking simulations, revealing promising results for further experimental validation .

- Crystal Structure Analysis : The crystallographic study of the compound revealed significant structural insights that correlate with its biological activity. The analysis showed that specific conformational features contribute to its interaction with biological targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3,5-Dichlorophenyl-Containing Compounds

Structural and Functional Differences

Backbone and Core Structure: The target compound features a butanoic acid chain, while L35 () uses a propanoic acid backbone with a phenoxy linker. This difference may influence solubility and binding kinetics, as longer chains (butanoic acid) could enhance flexibility or hydrophobic interactions. Compounds from incorporate isoxazole or trifluoromethyl groups, which are absent in the target compound. These groups are associated with enhanced metabolic stability and pesticidal activity .

Aromatic and Heterocyclic Substituents: The pyridin-3-ylmethyl group in the target compound contrasts with L35’s phenoxy moiety. Pyridine’s nitrogen may facilitate hydrogen bonding, whereas phenoxy groups often participate in hydrophobic or π-stacking interactions. The imidazole derivative () includes a thioether linkage, which is absent in the target compound. Thioethers can confer resistance to oxidative degradation .

Pesticide compounds () leverage trifluoromethyl and isoxazole groups for broad-spectrum pest control, likely targeting ion channels or neurotransmitter systems in insects. The imidazole-carbamate compound () may serve industrial or niche technical roles, though specific mechanisms are undefined in the evidence.

Research Findings and Mechanistic Insights

- L35 () : Demonstrated to shift hemoglobin’s oxygen-binding equilibrium by stabilizing the low-affinity T-state (LT) through allosteric interactions. Its dichlorophenyl urea group likely binds to hydrophobic pockets in HbA .

- Pesticide Analogs () : Exhibit potent activity against insects and nematodes, with the trifluoromethyl group enhancing lipophilicity and membrane penetration. Isoxazole rings may inhibit mitochondrial complex III in pests .

- Target Compound Hypotheses : The pyridin-3-ylmethyl group could target enzymes with pyridine-binding sites (e.g., kinases or oxidoreductases), while the dichlorophenyl amide may enhance binding to hydrophobic active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.